N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position, linked via a carboxamide bond to a 5-(furan-2-yl)isoxazole moiety. For instance, compounds with fluorinated thiazole/benzothiazole scaffolds, such as those in and , exhibit pharmacological activities like kinase inhibition and anticancer effects . The furan-isoxazole component, seen in BLD Pharm’s compound (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide), may enhance binding interactions due to aromatic stacking or hydrogen bonding .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKGSIYPHMRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: Starting with 4-fluoroaniline, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and chlorine.
Synthesis of the Isoxazole Ring: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling of the Furan Ring: The furan ring is introduced through a Suzuki-Miyaura cross-coupling reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in pharmaceutical research.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.
Pathway Modulation: It modulates signaling pathways like the MAPK/ERK pathway, leading to altered cell growth and apoptosis.
Comparison with Similar Compounds
Thiazole/Benzothiazole Derivatives
- Compounds (4d–4i): These feature thiazole rings with morpholinomethyl, methylpiperazinyl, or dimethylamino substituents. The fluorine atom in the target compound may improve metabolic stability compared to chlorine or bromine in analogs like 4d (3,4-dichloro substituents) .
- (Compound 31) : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide shares a fluorophenyl-thiazole scaffold but replaces the isoxazole-carboxamide with a propanamide chain. This structural variation likely alters solubility and target selectivity, as seen in its potent KPNB1 inhibition .
Isoxazole/Triazole Derivatives
- Triazoles (7–9): These 1,2,4-triazole-thiones exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR .
- BLD Pharm Compound (C19H19ClN4O3) : Contains a furan-isoxazole carboxamide similar to the target compound but substitutes the benzothiazole with an imidazole-propyl group. This substitution may reduce lipophilicity, impacting membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Table 2: Spectral Data Highlights
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with an isoxazole and a furan ring, which contributes to its biological properties. The molecular formula is with a molecular weight of 370.4 g/mol. The presence of the fluorine atom and the specific arrangement of the rings are crucial for its biological activity.
Research indicates that compounds containing thiazole and isoxazole derivatives can interact with various biological targets:
- DNA Binding : Similar compounds have shown the ability to bind within the minor groove of DNA, influencing gene expression and cell proliferation .
- Enzyme Inhibition : Thiazole derivatives often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), which could play a role in their anti-inflammatory and anticancer properties.
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds similar to this compound:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| A549 | Non-active | 3D Assay |
The compound exhibited significant activity against lung cancer cell lines, with lower IC50 values in two-dimensional assays compared to three-dimensional assays, indicating a potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary results suggest it may possess broad-spectrum antimicrobial activity, although specific IC50 values were not detailed in the available literature.
Case Studies
- Antitumor Efficacy : A study involving various thiazole derivatives highlighted that modifications in the structure can enhance antitumor efficacy while reducing toxicity towards normal cells. This suggests that optimizing the structure of this compound could yield compounds with improved selectivity for cancer cells over normal cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict how this compound might interact with target proteins involved in cancer progression and inflammation. These studies provide insights into the binding affinities and possible mechanisms through which the compound exerts its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
